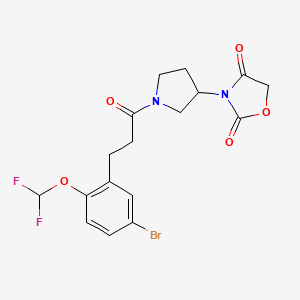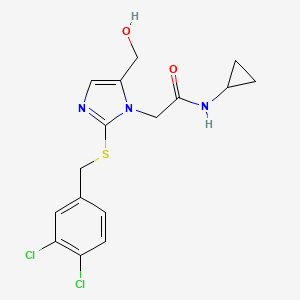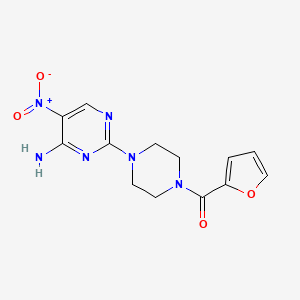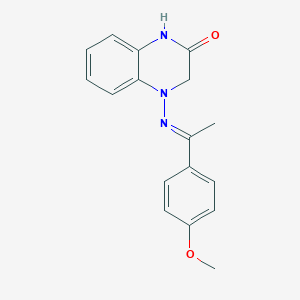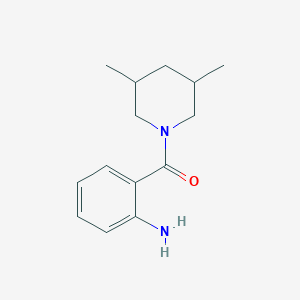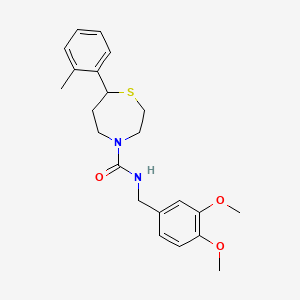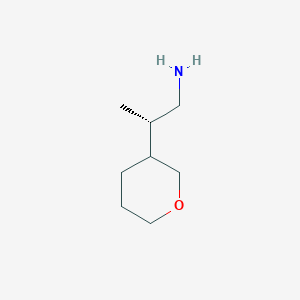
(2S)-2-(Oxan-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Oxan-3-yl)propan-1-amine, also known as (S)-3-amino-1-(oxan-3-yl)propan-2-ol, is a chiral amine that has received significant attention in recent years due to its potential applications in the pharmaceutical industry. This molecule is a derivative of propanolamine, which is commonly used as a decongestant and bronchodilator. The synthesis of this compound is a complex process that involves several steps, but the resulting product has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. This molecule can also act as a ligand in metal-catalyzed reactions, which can influence the outcome of these reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in pharmaceutical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(Oxan-3-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be used to produce enantiomerically pure compounds. This molecule can also act as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. However, one limitation of using this compound is the complexity of its synthesis, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-(Oxan-3-yl)propan-1-amine. One potential application is in the development of new drugs, particularly those that require enantiomerically pure compounds. This molecule can also be used as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.
Synthesemethoden
The synthesis of (2S)-2-(Oxan-3-yl)propan-1-amine involves the reaction of oxirane with propanolamine in the presence of a catalyst. The reaction proceeds through an opening of the oxirane ring, followed by a nucleophilic attack by the amine group of propanolamine. The resulting product is a chiral amine that can be isolated and purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Oxan-3-yl)propan-1-amine has shown potential applications in the pharmaceutical industry, particularly in the development of new drugs. This molecule has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules.
Eigenschaften
IUPAC Name |
(2S)-2-(oxan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)
![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)


![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)
